![molecular formula C9H12O5 B2741516 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2230807-41-5](/img/structure/B2741516.png)
4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, COOH . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
Carboxylic acids can be synthesized from various precursors, including alcohols, aldehydes, nitriles, and alkyl halides . They can also be formed by the oxidation of primary alcohols or aldehydes .Molecular Structure Analysis
The structure of a carboxylic acid involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . This forms a planar structure that can participate in hydrogen bonding .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including esterification with alcohols, conversion to acid chlorides with thionyl chloride, and formation of amides .Physical And Chemical Properties Analysis
Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding . Their solubility in water decreases as the carbon chain length increases .Scientific Research Applications
Enzyme-Catalyzed Synthesis
An efficient method has been developed for the preparation of optically active enantiomers of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane. This process involves treatment with lipase Amano PS and results in high enantiomeric purity, showcasing the compound's potential in enzyme-catalyzed synthetic processes (Tsuji, Onishi, & Sakata, 1999).
Photocycloaddition
The compound has been utilized in the field of photocycloaddition. For example, ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate is accessible from ethyl 3-(2-propenyloxy)propenoate by intramolecular photocycloaddition, indicating its use in the synthesis of complex organic molecules (Kirmse & Mrotzeck, 1988).
Pyrazole Derivatives Synthesis
This compound is also involved in the synthesis of pyrazole derivatives. A study reports obtaining 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid from the reaction of related compounds, contributing to heterocyclic chemistry (Kasımoğulları & Arslan, 2010).
Antimalarial Activity Studies
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, related to the compound , have been prepared and their antimalarial activities evaluated, showing the compound's potential in medicinal chemistry (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Stereoselective Oxy-homo-Michael Reactions
In another study, the compound is used in stereoselective oxy-homo-Michael addition reactions. This process yields trans-α,β-disubstituted γ-butyrolactones with three serial chiral centers, indicating its application in asymmetric synthesis (Takada, Iwata, Yubune, & Nishii, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-ethoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-2-13-7(12)8-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOFQIRJDSVCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
CAS RN |
2230807-41-5 |
Source
|
Record name | 4-(ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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